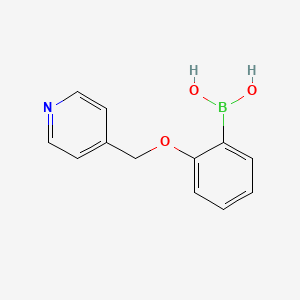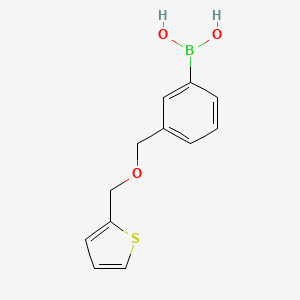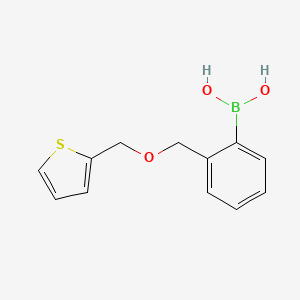
2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid consists of a phenylboronic acid group attached to a thiophene ring via a methoxymethyl linker. The boronic acid group is capable of forming reversible covalent bonds with compounds containing hydroxyl groups.Chemical Reactions Analysis
Boronic acids, including 2-(Thiophen-2-ylmethoxymethyl)phenylboronic acid, are commonly used in Suzuki–Miyaura coupling reactions . These reactions are used to form carbon-carbon bonds under mild, functional group tolerant conditions .Applications De Recherche Scientifique
Fast Fluorescent Blood Sugar Sensing
Phenylboronic acid functionalized carbon dots (2-FPBA-CD) have been synthesized for rapid fluorescent sensing of glucose in blood . The response of 2-FPBA-CD to glucose can reach equilibrium in a very short time (10 min), with a wide responsive linear range of 19.70 µM to 2.54 mM . This can be applied to the detection of glucose in serum .
Drug Delivery Systems
Phenylboronic acid-decorated polymeric nanomaterials have been used in drug delivery systems . The unique chemistry of phenylboronic acid with polyol compounds, especially carbohydrates, provides a way to design PBA-based polymeric nanomaterials .
Biosensors for Diagnosis and Therapeutics of Diseases
Phenylboronic acid-decorated polymeric nanomaterials have been used in biosensors for diagnosis and therapeutics of diseases . The most typical application of PBA and its derivatives is focused on glucose-responsive materials to recognize blood glucose and deliver insulin for the treatment of diabetes mellitus .
Glucose-Responsive Materials
Phenylboronic acid and its derivatives have been used to create glucose-responsive materials . These materials can recognize blood glucose and deliver insulin for the treatment of diabetes mellitus .
Anticancer Drugs Delivery Systems
Phenylboronic acid and its derivatives can stably bind with sialic acid in acid conditions, such as tumor acid microenvironment . This has resulted in the application of PBA-based polymeric nanomaterials to construct anticancer drugs delivery systems .
Interactions with Sialic Acid
Phenylboronic acid-decorated polymeric nanomaterials have been used to interact with sialic acid . Sialic acid is found on cancer cells, and the unique chemistry of PBA with sialic acid provides a way to design PBA-based polymeric nanomaterials for advanced bio-applications .
Orientations Futures
Propriétés
IUPAC Name |
[2-(thiophen-2-ylmethoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BO3S/c14-13(15)12-6-2-1-4-10(12)8-16-9-11-5-3-7-17-11/h1-7,14-15H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOLOFHRXQBYSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COCC2=CC=CS2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20681355 | |
| Record name | (2-{[(Thiophen-2-yl)methoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256358-81-2 | |
| Record name | (2-{[(Thiophen-2-yl)methoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20681355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1-(3,4-dichlorophenyl)-4,5-dihydro-1H-furo[2,3-c]pyrazole-3-carboxylate](/img/structure/B3186487.png)
![1-(3,4-Dichlorophenyl)-4,5-dihydro-1h-furo[2,3-c]pyrazole-3-carboxylic acid](/img/structure/B3186488.png)
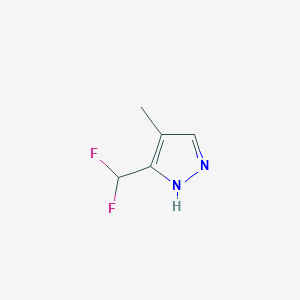
![3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B3186514.png)
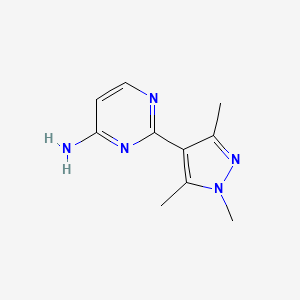
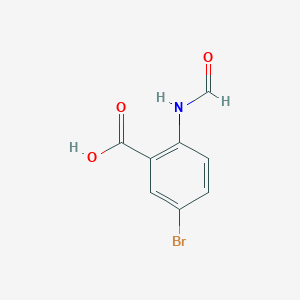


![7-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B3186534.png)
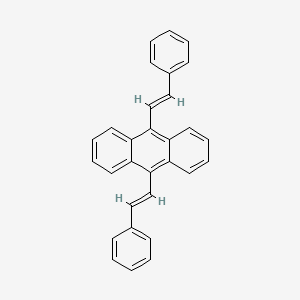

![5-Bromo-2-methyl-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B3186545.png)
